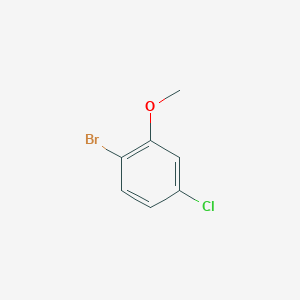

![molecular formula C7H5ClN2S2 B064575 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine CAS No. 176530-47-5](/img/structure/B64575.png)

4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine

Descripción general

Descripción

Synthesis Analysis

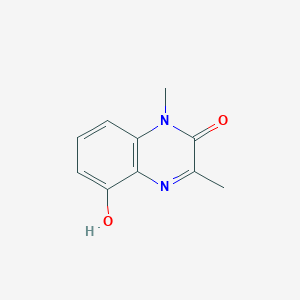

The synthesis of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine and its derivatives often involves the reaction of phosphorus oxychloride on certain precursors, leading to chloro derivatives that can be further modified using nucleophilic reagents to yield various substituted thieno[3,2-d]pyrimidines. A rapid synthetic method has also been established for related compounds, utilizing commercially available precursors through condensation, chlorination, and nucleophilic substitution, confirming the structure through spectroscopic methods (Lei et al., 2017).

Molecular Structure Analysis

Detailed spectroscopic signature studies, including SCXRD, FT-Raman, FT-IR, and NMR, alongside Hirshfeld surface analysis and DFT calculations, have been employed to authenticate the molecular and electronic structure of 4,6-dichloro-2-(methylthio)pyrimidine derivatives. These studies help understand the compound's solid-state crystal structure, featuring interactions such as C-H⋯O and π···π, and provide insights into its linear and nonlinear optical properties, suggesting potential applications in nonlinear optical devices (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

The reactivity of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine towards various nucleophilic reagents allows for the synthesis of a wide range of derivatives. This includes transformations leading to 4-methoxy-, 4-alkylamino-, and other substituted thieno[2,3-d]pyrimidines. Such versatility in chemical reactions highlights the compound's utility in generating new molecules with potential medicinal and biological activities (Grinev & Kaplina, 1985).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidine derivatives, including 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine, are closely studied through various spectroscopic methods. These analyses provide valuable information on the compound's stability, crystalline structure, and interactions at the molecular level, which are essential for understanding its behavior in different environments and potential applications in material science.

Chemical Properties Analysis

Investigations into the chemical properties of 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine reveal its potential as a nonlinear optical material due to its optical susceptibility and refractive index. Such properties indicate the compound's suitability for applications in optical limiting and switching devices. Additionally, studies on its reactivity and stability, including sensitivity towards autoxidation processes, contribute to the understanding of its chemical behavior and potential as a versatile intermediate in organic synthesis (Krishna Murthy et al., 2019).

Aplicaciones Científicas De Investigación

-

Scientific Field: Medicinal Chemistry

- Application Summary : 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine is a structural analog of purines and is widely represented in medicinal chemistry due to its various biological activities .

- Methods of Application : The compound is synthesized using various methods and is used in the preparation of heterocyclic thienopyrimidine derivatives .

- Results or Outcomes : The compound has shown anticancer effects through the inhibition of various enzymes and pathways .

-

Scientific Field: Drug Development

- Application Summary : The compound is used as a building block in medicinal chemistry synthesis .

- Methods of Application : It is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

- Results or Outcomes : The synthesized compounds have shown potential as kinase inhibitors, which are important in cancer treatment .

-

Scientific Field: Synthesis of Marine Alkaloids

-

Scientific Field: Development of Kinase Inhibitors

- Application Summary : It has been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

- Methods of Application : The compound is used as a building block in the synthesis of these inhibitors .

- Results or Outcomes : The synthesized compounds have shown potential as kinase inhibitors .

-

Scientific Field: Anticancer Research

- Application Summary : Recently, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ in addition to their anticancer activity .

- Results or Outcomes : The synthesized compounds showed potential as PI3K inhibitors and demonstrated anticancer activity .

-

Scientific Field: Pharmaceutical Applications

-

Scientific Field: Synthesis of Marine Alkaloids

-

Scientific Field: Development of Kinase Inhibitors

- Application Summary : It has been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

- Methods of Application : The compound is used as a building block in the synthesis of these inhibitors .

- Results or Outcomes : The synthesized compounds have shown potential as kinase inhibitors .

-

Scientific Field: Anticancer Research

- Application Summary : Recently, a series of 2-aryl-4-morpholinothieno [2,3- d ]pyrimidine derivatives were synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ in addition to their anticancer activity versus NCI 60 cell lines .

- Results or Outcomes : The synthesized compounds showed potential as PI3K inhibitors and demonstrated anticancer activity .

Safety And Hazards

Direcciones Futuras

While specific future directions for 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine are not available, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Thieno pyrimidine derivatives are being developed as potential anti-cancer agents targeting VEGFR-2 .

Propiedades

IUPAC Name |

4-chloro-2-methylsulfanylthieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S2/c1-11-7-9-4-2-3-12-5(4)6(8)10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVAWSVTEWXJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)Cl)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363214 | |

| Record name | 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | |

CAS RN |

176530-47-5 | |

| Record name | 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)

![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)